molecular formula C20H25N3O5S B608658 Nampt-IN-1 CAS No. 1698878-14-6

Nampt-IN-1

Cat. No. B608658
CAS RN: 1698878-14-6
M. Wt: 419.496
InChI Key: QHHSCLARESIWBH-UHFFFAOYSA-N
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Description

Nampt-IN-1, also known as LSN3154567, is a potent and selective inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT). It inhibits purified NAMPT with an IC50 of 3.1 nM . NAMPT is a rate-limiting enzyme in the NAD salvage pathway of mammalian cells and is overexpressed in numerous types of cancers .


Chemical Reactions Analysis

Nampt-IN-1 inhibits NAD+ formation in cells by inhibiting the enzyme NAMPT . NAMPT catalyzes the conversion of nicotinamide and phosphoribosylpyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), a key step in the NAD+ biosynthesis pathway .

Scientific Research Applications

Melanoma Treatment

Nampt-IN-1 has been found to play a significant role in melanoma treatment. Interferon gamma (IFNγ) mediates the metabolic reprogramming of melanoma cells by inducing the essential NAD+ salvage pathway enzyme nicotinamide phosphoribosyltransferase (NAMPT) gene . Nampt-IN-1, as an inhibitor of NAMPT, could potentially be used to disrupt this metabolic reprogramming and inhibit melanoma growth .

Cancer Biomarker

NAMPT is considered a potential biomarker of cancer . The expression of NAMPT in normal tissues and cancers, and its prognostic significance in many cancer types, has attracted attention . Nampt-IN-1, by inhibiting NAMPT, could potentially be used in the diagnosis and prognosis of various cancers .

Cancer Cell Growth Inhibition

Nampt-IN-1 inhibits NAD+ formation in and proliferation of HCT116 cells . It inhibits cell growth in a panel of cancer cell lines . This suggests that Nampt-IN-1 could be used to inhibit the growth of various types of cancer cells .

Modulation of ERK1/2 Phosphorylation

In multiple cancer models, NAMPT inhibition was observed to decrease phosphorylation of ERK1/2 . Nampt-IN-1, as a NAMPT inhibitor, could potentially be used to modulate ERK1/2 phosphorylation in cancer cells .

Cancer Metastasis, Proliferation, and Angiogenesis

Recent discoveries have demonstrated the indirect association and direct biological functions of NAMPT in modulating cancer metastasis, proliferation, angiogenesis, cancer stemness, and chemoresistance to anticancer drugs . Nampt-IN-1, by inhibiting NAMPT, could potentially be used to disrupt these processes .

Immunotherapeutic Applications

NAMPT has been found to play a role in tumor immunity . Nampt-IN-1, by inhibiting NAMPT, could potentially be used in immunotherapeutic applications to enhance the effectiveness of cancer treatments .

Mechanism of Action

Target of Action

Nampt-IN-1 is a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is the rate-limiting enzyme in the Nicotinamide Adenine Dinucleotide (NAD) salvage pathway . It plays a significant role in metabolic homeostasis and cell survival by synthesizing Nicotinamide Mononucleotide (NMN) through enzymatic activities .

Mode of Action

Nampt-IN-1 interacts with NAMPT and inhibits its activity, with an IC50 of 3.1 nM . The inhibition of NAMPT leads to a decrease in the intracellular levels of NAD . This interaction and the resulting changes can affect various cellular processes that rely on NAD, including energy production and DNA repair .

Biochemical Pathways

NAMPT is involved in the NAD salvage pathway, where it catalyzes the condensation of Nicotinamide (NAM) and Phosphoribosyl Pyrophosphate (PRPP) into NMN . This is followed by the production of NAD via Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) . NAD is a crucial cofactor for hundreds of dehydrogenases in redox reactions, driving energy production . For example, NAD accepts electrons to yield NADH during glycolysis or the TCA cycle . Therefore, the inhibition of NAMPT by Nampt-IN-1 can affect these biochemical pathways and their downstream effects.

Result of Action

The inhibition of NAMPT by Nampt-IN-1 leads to a decrease in the intracellular levels of NAD . This can affect various cellular processes that rely on NAD, including energy production and DNA repair . Therefore, the molecular and cellular effects of Nampt-IN-1’s action include changes in energy metabolism and potential impacts on DNA repair mechanisms.

Action Environment

The action, efficacy, and stability of Nampt-IN-1 can be influenced by various environmental factors. For instance, NAMPT expression is induced by circadian regulators CLOCK and BMAL1 Therefore, the time of day could potentially influence the efficacy of Nampt-IN-1 Additionally, the cellular environment, including the presence of other molecules and the overall health of the cell, can also impact the action of Nampt-IN-1

Safety and Hazards

According to the available safety data sheet, Nampt-IN-1 is not classified as a dangerous substance according to GHS and has no known OSHA hazards .

Future Directions

Research on NAMPT and its inhibitors, including Nampt-IN-1, is ongoing. The regulatory roles of NAMPT in tumor development and progression are being explored, and NAMPT is considered a potential biomarker of cancer . The development of NAMPT inhibitors as a therapeutic strategy for cancer treatment is a promising area of research .

properties

IUPAC Name

2-hydroxy-2-methyl-N-[2-(2-pyridin-3-yloxyacetyl)-3,4-dihydro-1H-isoquinolin-6-yl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-20(2,25)14-29(26,27)22-17-6-5-16-12-23(9-7-15(16)10-17)19(24)13-28-18-4-3-8-21-11-18/h3-6,8,10-11,22,25H,7,9,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHSCLARESIWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)NC1=CC2=C(CN(CC2)C(=O)COC3=CN=CC=C3)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nampt-IN-1

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